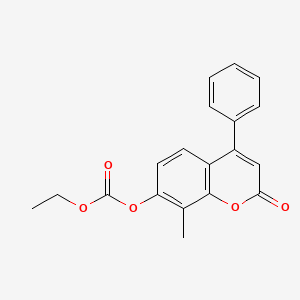![molecular formula C14H17FN2O2 B5665074 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPOP and is synthesized using specific methods. In
Mecanismo De Acción
FPOP works by modifying the side chains of amino acids in proteins. It does this by reacting with solvent-exposed amino acid residues in proteins, resulting in the formation of covalent adducts. This reaction occurs through a radical mechanism, where FPOP generates a highly reactive species that reacts with the protein.
Biochemical and Physiological Effects:
FPOP has been shown to induce changes in protein structure and dynamics. It has also been shown to affect protein-ligand interactions. FPOP has been used to study the conformational changes that occur in proteins upon ligand binding. Additionally, FPOP has been used to study the effects of post-translational modifications on protein structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPOP has several advantages as a probe for studying protein structure and dynamics. It is a small molecule that can easily penetrate into the protein structure. Additionally, FPOP is a relatively mild probe that does not induce significant changes in protein structure or function. However, FPOP has some limitations. It can only modify solvent-exposed amino acid residues in proteins, limiting its applicability to certain types of proteins. Additionally, FPOP can only react with certain types of amino acid residues, such as cysteine and methionine.
Direcciones Futuras
There are several future directions for FPOP research. One potential application is in the study of protein-protein interactions. FPOP could be used as a probe to study the interactions between proteins and identify potential drug targets. Additionally, FPOP could be used to study the effects of temperature and pressure on protein structure and function. Finally, FPOP could be used to study the effects of mutations on protein structure and function.
Conclusion:
In conclusion, 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone is a chemical compound that has potential applications in various fields. It is synthesized using specific methods and works by modifying the side chains of amino acids in proteins. FPOP has been extensively studied for its potential applications in mass spectrometry, hydrogen-deuterium exchange mass spectrometry, and electron paramagnetic resonance spectroscopy. FPOP has several advantages as a probe for studying protein structure and dynamics, but also has some limitations. There are several future directions for FPOP research, including the study of protein-protein interactions, the effects of temperature and pressure on protein structure and function, and the effects of mutations on protein structure and function.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 4-fluoroaniline with 1-boc-piperazine in the presence of triethylamine and chloroform. This reaction results in the formation of 4-(4-fluorophenyl)-1-piperazinyl) aniline, which is then reacted with ethyl acetoacetate in the presence of acetic acid. This reaction produces 4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential applications in various fields. It has been used as a probe in mass spectrometry to study protein-ligand interactions. FPOP has also been used in hydrogen-deuterium exchange mass spectrometry to study protein dynamics. Additionally, FPOP has been used in electron paramagnetic resonance spectroscopy to study protein structure and folding.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)10-14(19)17-8-6-16(7-9-17)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWRMZDZWOOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)

![N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5665039.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)
![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)

![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)

![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)